

# Application Notes and Protocols for Studying Ethyl Radical Reactions in Atmospheric Chemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl radical

Cat. No.: B1203200

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

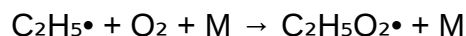
The **ethyl radical** ( $C_2H_5$ ) is a significant intermediate in the atmospheric oxidation of ethane and other volatile organic compounds (VOCs). Its reactions play a crucial role in tropospheric chemistry, influencing the formation of ozone, secondary organic aerosols, and other atmospheric pollutants. Understanding the kinetics and mechanisms of **ethyl radical** reactions is essential for developing accurate atmospheric models and assessing the environmental impact of VOC emissions. These application notes provide a detailed overview of the key atmospheric reactions of the **ethyl radical**, quantitative kinetic data, and comprehensive protocols for experimental investigation.

## Key Atmospheric Reactions of the Ethyl Radical and Ethyl Peroxyl Radical

In the atmosphere, the **ethyl radical** primarily reacts with molecular oxygen to form the ethyl peroxy radical ( $C_2H_5O_2$ ). The ethyl peroxy radical then undergoes a series of reactions with other atmospheric species, dictating the subsequent chemical pathways.

## Formation of the Ethyl Peroxyl Radical

The initial and most critical reaction of the **ethyl radical** in the atmosphere is its rapid, termolecular association reaction with oxygen:



where M is a third body, typically N<sub>2</sub> or O<sub>2</sub>, that stabilizes the newly formed ethyl peroxy radical. This reaction is highly efficient and is the primary fate of the **ethyl radical** under atmospheric conditions.<sup>[1][2]</sup>

## Reactions of the Ethyl Peroxy Radical (C<sub>2</sub>H<sub>5</sub>O<sub>2</sub>)

The fate of the ethyl peroxy radical is determined by the ambient concentrations of nitrogen oxides (NO<sub>x</sub>), hydroperoxy radicals (HO<sub>2</sub>), and other alkyl peroxy radicals (RO<sub>2</sub>).

- Reaction with Nitric Oxide (NO): This is a key reaction in polluted environments and is a major pathway for the conversion of NO to NO<sub>2</sub>.<sup>[3][4][5][6][7]</sup> This process contributes to the formation of tropospheric ozone. The reaction has two main channels:
  - $\text{C}_2\text{H}_5\text{O}_2\bullet + \text{NO} \rightarrow \text{C}_2\text{H}_5\text{O}\bullet + \text{NO}_2$  (Major channel)
  - $\text{C}_2\text{H}_5\text{O}_2\bullet + \text{NO} \rightarrow \text{C}_2\text{H}_5\text{ONO}_2$  (Minor channel, forming ethyl nitrate)
- Reaction with Nitrogen Dioxide (NO<sub>2</sub>): This reaction forms the thermally unstable ethyl peroxyxynitrate (C<sub>2</sub>H<sub>5</sub>O<sub>2</sub>NO<sub>2</sub>), which can act as a temporary reservoir for both C<sub>2</sub>H<sub>5</sub>O<sub>2</sub> and NO<sub>2</sub>.<sup>[3][4][5][6]</sup>
  - $\text{C}_2\text{H}_5\text{O}_2\bullet + \text{NO}_2 \rightleftharpoons \text{C}_2\text{H}_5\text{O}_2\text{NO}_2$
- Reaction with Hydroperoxy Radical (HO<sub>2</sub>): In low-NO<sub>x</sub> environments, the reaction with HO<sub>2</sub> becomes significant, primarily forming ethyl hydroperoxide.<sup>[8][9][10][11]</sup>
  - $\text{C}_2\text{H}_5\text{O}_2\bullet + \text{HO}_2 \rightarrow \text{C}_2\text{H}_5\text{OOH} + \text{O}_2$
- Self-Reaction and Cross-Reactions with other Peroxy Radicals (RO<sub>2</sub>): The self-reaction of ethyl peroxy radicals and their cross-reactions with other peroxy radicals, such as the methyl peroxy radical (CH<sub>3</sub>O<sub>2</sub>), lead to a variety of products including alcohols, aldehydes, and other radicals.<sup>[12][13][14]</sup>

- o **\*\*C<sub>2</sub>H<sub>5</sub>O<sub>2</sub>• + C<sub>2</sub>H<sub>5</sub>O<sub>2</sub>• → Products (e.g., 2 C<sub>2</sub>H<sub>5</sub>O• + O<sub>2</sub>, C<sub>2</sub>H<sub>5</sub>OH + CH<sub>3</sub>CHO + O<sub>2</sub>) \*\***
- o **\*\*C<sub>2</sub>H<sub>5</sub>O<sub>2</sub>• + CH<sub>3</sub>O<sub>2</sub>• → Products (e.g., C<sub>2</sub>H<sub>5</sub>O• + CH<sub>3</sub>O• + O<sub>2</sub>) \*\***

## Quantitative Kinetic Data

The following tables summarize the experimentally determined rate constants and branching ratios for the key reactions of the ethyl and ethyl peroxy radicals.

Table 1: Rate Constants for the Reaction of **Ethyl Radical** (C<sub>2</sub>H<sub>5</sub>) with O<sub>2</sub>

Temperature (K)	Pressure (Torr)	Rate Constant (k) (cm <sup>3</sup> molecule <sup>-1</sup> s <sup>-1</sup> )	Reference
190 - 801	0.2 - 6	Pressure and temperature-dependent	[1][2][15]
298	100	(5.1 ± 0.5) × 10 <sup>-12</sup>	[16]

Table 2: Rate Constants and Branching Ratios for the Reaction of Ethyl Peroxyl Radical (C<sub>2</sub>H<sub>5</sub>O<sub>2</sub>) with NO

Temperature (K)	Pressure (Torr)	Overall Rate Constant (k <sub>total</sub> ) (cm <sup>3</sup> molecule <sup>-1</sup> s <sup>-1</sup> )	Branching Ratio (C <sub>2</sub> H <sub>5</sub> ONO <sub>2</sub> )	Reference
213 - 299	100	3.8 × 10 <sup>-12</sup> exp(290/T)	~0.006 (298 K), ~0.02 (213 K)	[3][4][6]
298	100	(9.0 ± 1.0) × 10 <sup>-12</sup>	< 0.01	[5]

Table 3: Rate Constants for the Reaction of Ethyl Peroxyl Radical (C<sub>2</sub>H<sub>5</sub>O<sub>2</sub>) with NO<sub>2</sub>

Temperature (K)	Pressure (Torr)	Rate Constant (k) (cm <sup>3</sup> molecule <sup>-1</sup> s <sup>-1</sup> )	Reference
213 - 299	100	$4.7 \times 10^{-13} \exp(620/T)$	[3][4][6]

Table 4: Rate Constants for the Reaction of Ethyl Peroxyl Radical (C<sub>2</sub>H<sub>5</sub>O<sub>2</sub>) with HO<sub>2</sub>

Temperature (K)	Pressure (Torr)	Rate Constant (k) (cm <sup>3</sup> molecule <sup>-1</sup> s <sup>-1</sup> )	Reference
295	2.4	$(6.3 \pm 0.9) \times 10^{-12}$	[8]
298	760	$(1.0 \pm 0.2) \times 10^{-12}$	[10]

Table 5: Rate Constants for the Self and Cross-Reactions of Ethyl Peroxyl Radical (C<sub>2</sub>H<sub>5</sub>O<sub>2</sub>) with other RO<sub>2</sub> Radicals

Reactants	Temperature (K)	Pressure (Torr)	Rate Constant (k) (cm <sup>3</sup> molecule <sup>-1</sup> s <sup>-1</sup> )	Reference
C <sub>2</sub> H <sub>5</sub> O <sub>2</sub> + C <sub>2</sub> H <sub>5</sub> O <sub>2</sub>	266 - 347.5	27 - 760	$(1.30 \pm 0.16) \times 10^{-13}$	[8]
C <sub>2</sub> H <sub>5</sub> O <sub>2</sub> + CH <sub>3</sub> O <sub>2</sub>	298	760	$(2.0 \pm 0.5) \times 10^{-13}$	[13]
C <sub>2</sub> H <sub>5</sub> O <sub>2</sub> + CH <sub>3</sub> O <sub>2</sub>	Not specified	Not specified	$(3.8 \pm 1.0) \times 10^{-13}$	[14]

## Experimental Protocols

The study of fast radical reactions requires specialized techniques. The following are detailed protocols for three common methods used in atmospheric chemistry.

## Laser Flash Photolysis - Laser-Induced Fluorescence (LFP-LIF)

Principle: This is a pump-probe technique. A short, intense laser pulse (the "pump") is used to photolytically generate the radical of interest from a precursor molecule. A second, tunable laser (the "probe") is fired at a specific time delay after the pump pulse to excite the radical, and the resulting fluorescence is detected. By varying the time delay between the pump and probe pulses, the concentration of the radical can be monitored over time, allowing for the determination of reaction kinetics.<sup>[17][18][19][20][21]</sup>

### Protocol:

- **Radical Precursor Preparation:** Prepare a gas mixture containing a suitable precursor for the **ethyl radical** (e.g., diethyl ketone, bromoethane) diluted in a buffer gas (e.g., He, N<sub>2</sub>). The concentration of the precursor should be low enough to ensure pseudo-first-order conditions.
- **Reaction Cell Setup:** Introduce the gas mixture into a temperature- and pressure-controlled reaction cell. The cell should have optical windows for the entry and exit of the pump and probe laser beams, as well as for the collection of fluorescence.
- **Ethyl Radical Generation (Pump):** Use a pulsed excimer laser (e.g., KrF at 248 nm) to photolyze the precursor and generate **ethyl radicals**.
- **Reactant Introduction:** Introduce the reactant gas (e.g., O<sub>2</sub>, NO) in excess into the reaction cell.
- **Radical Detection (Probe):** Use a tunable dye laser, pumped by a Nd:YAG laser, to generate the probe beam at a wavelength that specifically excites the **ethyl radical** (or a subsequent product radical like OH).
- **Fluorescence Collection:** Collect the fluorescence emitted by the excited radicals at a 90° angle to the probe beam using a photomultiplier tube (PMT) equipped with appropriate filters to minimize scattered light.
- **Kinetic Measurement:** Record the fluorescence signal as a function of the time delay between the pump and probe pulses. The decay of the fluorescence signal corresponds to the consumption of the radical in the reaction.

- Data Analysis: Fit the decay curve to a pseudo-first-order rate equation to determine the rate constant for the reaction.

## Cavity Ring-Down Spectroscopy (CRDS)

Principle: CRDS is a highly sensitive absorption spectroscopy technique. A laser pulse is injected into a high-finesse optical cavity formed by two highly reflective mirrors. The light intensity inside the cavity decays exponentially over time as it "rings down". The presence of an absorbing species in the cavity increases the rate of decay. By measuring the ring-down time with and without the absorbing species, its concentration can be determined with high precision.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Protocol:

- Radical Generation: Generate **ethyl radicals** within the optical cavity, for example, by photolysis of a precursor gas flowing through the cavity.
- CRDS Setup: Align a tunable pulsed or continuous-wave laser with the optical cavity. The laser wavelength is tuned to an absorption feature of the **ethyl radical** or a product molecule.
- Ring-Down Time Measurement: A photodetector placed behind one of the cavity mirrors measures the exponentially decaying light leaking from the cavity. The ring-down time ( $\tau$ ) is the time it takes for the light intensity to decay to  $1/e$  of its initial value.
- Kinetic Measurement: Monitor the change in the ring-down time as the radicals react. The concentration of the absorbing species is inversely proportional to the ring-down time.
- Data Analysis: Plot the reciprocal of the ring-down time versus time to obtain the kinetic trace of the radical decay. Fit this data to the appropriate rate law to extract the rate constant.

## Chemical Ionization Mass Spectrometry (CIMS)

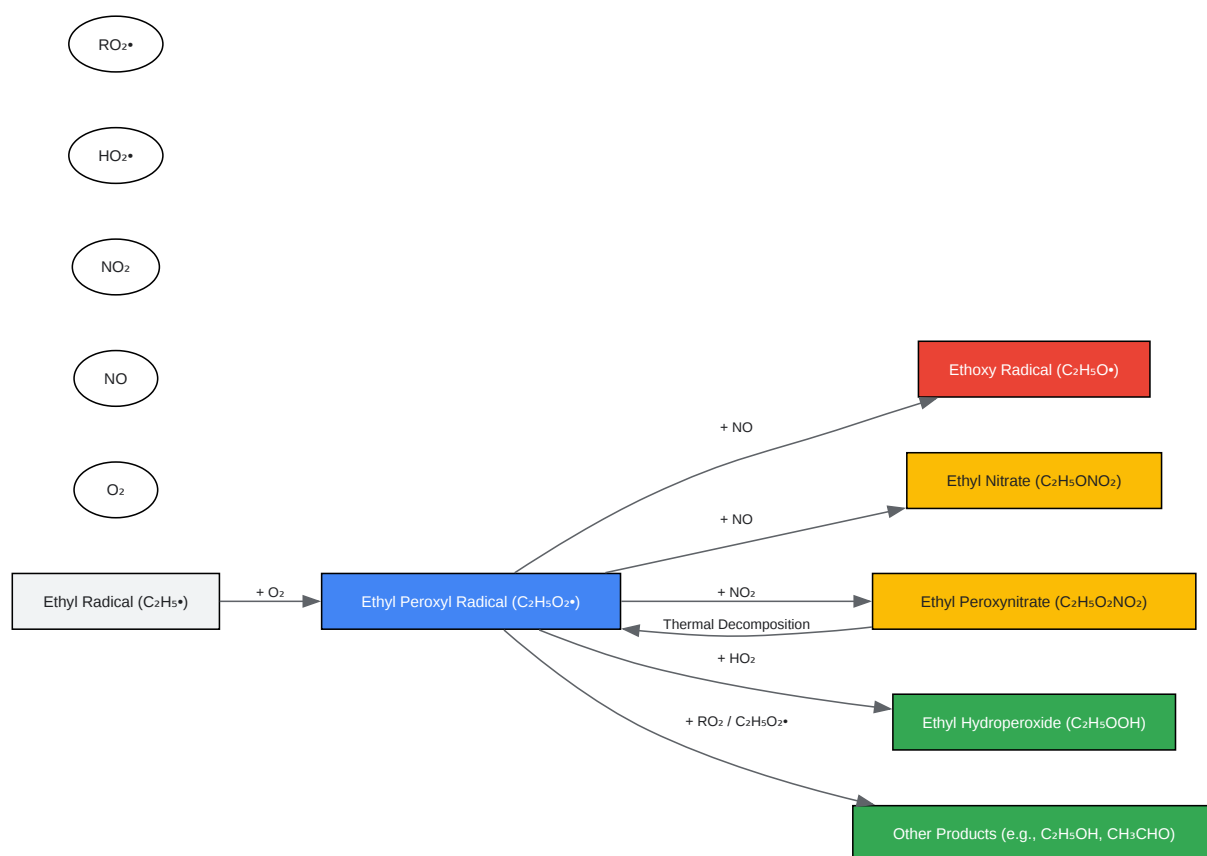
Principle: CIMS is a soft ionization technique that is highly selective and sensitive for detecting specific molecules, including radicals and their reaction products. A reagent ion (e.g.,  $\text{H}_3\text{O}^+$ ,  $\text{SF}_6^-$ ) is used to ionize the target analyte through chemical reactions. The resulting ions are then detected by a mass spectrometer.[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)

#### Protocol:

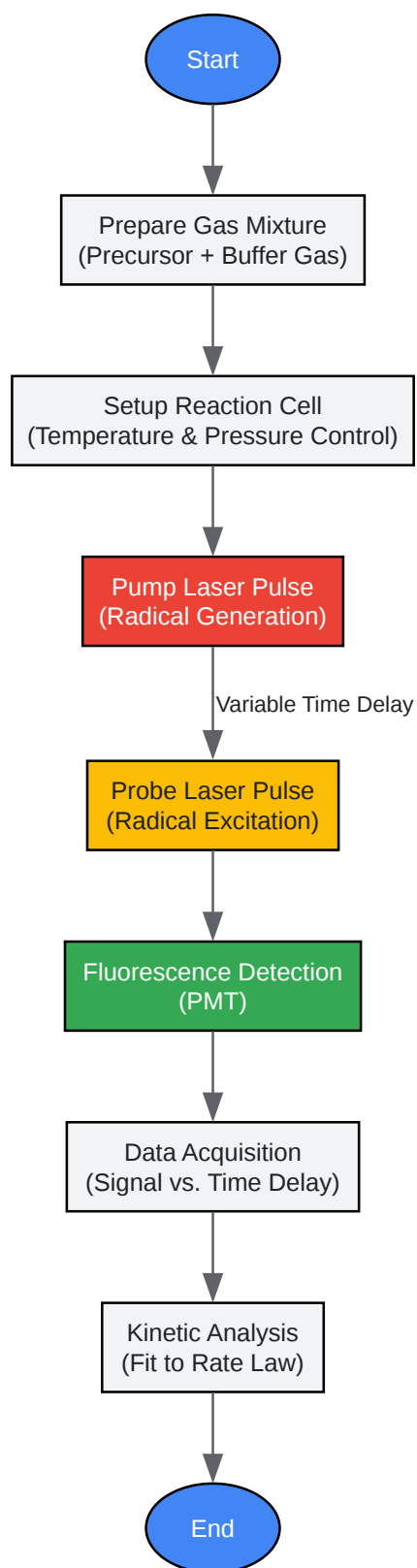
- **Radical Generation and Reaction:** Generate **ethyl radicals** and allow them to react in a flow tube reactor under controlled temperature and pressure.
- **Sampling:** Continuously sample the gas from the flow tube into the CIMS instrument through a pinhole orifice.
- **Ionization:** In the ion-molecule reaction region of the CIMS, the sampled gas is mixed with a reagent ion. The ethyl peroxy radical, for instance, can be detected by its reaction with a specific reagent ion.
- **Mass Analysis:** The product ions are guided into a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio.
- **Detection:** An ion detector measures the abundance of the selected ions.
- **Kinetic Measurement:** By varying the reaction time in the flow tube (by changing the flow rate or the position of the reactant injector), the concentrations of reactants and products can be monitored as a function of time.
- **Data Analysis:** Plot the ion signal of the radical against reaction time to obtain a kinetic decay curve. Fit this curve to determine the reaction rate constant.

## Diagrams

### Atmospheric Reaction Pathways of the Ethyl Radical







[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Temperature and Pressure Dependence of the Reaction between Ethyl Radical and Molecular Oxygen: Experiments and Master Equation Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. www2.oberlin.edu [www2.oberlin.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "Kinetics of the C<sub>2</sub>H<sub>5</sub>O<sub>2</sub> + NO<sub>x</sub> reactions: Temperature dependence of the" by Dana L. Ranschaert, Nicholas J. Schneider et al. [digitalcommons.oberlin.edu]
- 7. Kinetics of the C<sub>2</sub>H<sub>5</sub>O<sub>2</sub> + NO<sub>x</sub> Reactions: Temperature Dependence of the Overall Rate Constant and the C<sub>2</sub>H<sub>5</sub>ONO<sub>2</sub> Branching Channel of C<sub>2</sub>H<sub>5</sub>O<sub>2</sub> + NO | Semantic Scholar [semanticscholar.org]
- 8. A kinetics study of reactions of HO<sub>2</sub> and C<sub>2</sub>H<sub>5</sub>O<sub>2</sub> using diode laser absorption spectroscopy - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Temperature and Pressure Dependence of the Reaction between Ethyl Radical and Molecular Oxygen: Experiments and Master Equation Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]

- 17. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
- 18. pubs.aip.org [pubs.aip.org]
- 19. smashingscience.org [smashingscience.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. web.stanford.edu [web.stanford.edu]
- 24. mbp.science.ru.nl [mbp.science.ru.nl]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Chemical ionization - Wikipedia [en.wikipedia.org]
- 28. engineering.purdue.edu [engineering.purdue.edu]
- 29. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 30. secjhuapl.edu [secjhuapl.edu]
- 31. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying Ethyl Radical Reactions in Atmospheric Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203200#ethyl-radical-reactions-in-atmospheric-chemistry]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)